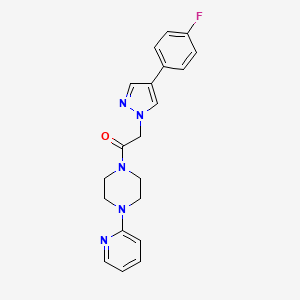
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20FN5O and its molecular weight is 365.412. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a compound of interest in the field of medicinal chemistry, particularly due to its potential therapeutic applications. This compound features a complex molecular structure that includes a pyrazole and piperazine moiety, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H19FN4 with a molecular weight of approximately 314.37 g/mol. Its structural components include:
- A fluorophenyl group, which enhances lipophilicity and may contribute to biological activity.
- A pyrazole ring known for its role in various pharmacological activities.
- A piperazine derivative that is often associated with neuroactive properties.
Research indicates that compounds with similar structures can interact with multiple neurotransmitter systems, including serotonin and dopamine receptors, which are crucial for mood regulation. The presence of the piperazine moiety suggests potential interactions with the GABAergic system, further implicating this compound in anxiolytic and antidepressant effects.
Biological Activity Overview
Case Studies
- Antidepressant Activity : A study evaluated the pharmacological profile of similar compounds and found significant antidepressant-like effects in animal models when administered at specific dosages. These effects were linked to increased serotonin levels and modulation of the GABAergic system .
- Anticancer Efficacy : Another investigation focused on the anticancer properties of related piperazine derivatives, revealing that some compounds inhibited PARP1 activity significantly at concentrations as low as 10 µM . The mechanism involved interference with DNA repair pathways, leading to increased apoptosis in cancer cells.
- Neuroprotective Effects : Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress by enhancing antioxidant enzyme activity .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c21-18-6-4-16(5-7-18)17-13-23-26(14-17)15-20(27)25-11-9-24(10-12-25)19-3-1-2-8-22-19/h1-8,13-14H,9-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFROSMNHAJAYPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














